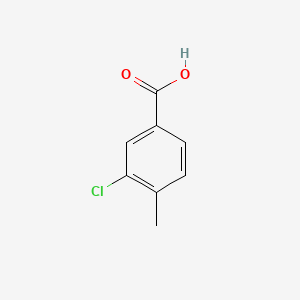

3-Chloro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKUOEOJAXGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199565 | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5162-82-3 | |

| Record name | 3-Chloro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylbenzoic acid, identified by the CAS number 5162-82-3 , is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a diverse range of chemical compounds.[1] Its structural features, including a chloro and a methyl group on the benzoic acid backbone, impart unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.

Chemical and Physical Properties

The distinct physical and chemical characteristics of this compound are foundational to its application in various synthetic protocols. These properties are summarized below.

Identification

| Identifier | Value |

| CAS Number | 5162-82-3[1][2][3] |

| Common Synonyms | 3-Chloro-p-toluic acid, 3-Chloro-4-toluic acid[1][4] |

| Molecular Formula | C₈H₇ClO₂[1][5] |

| Molecular Weight | 170.59 g/mol [1][5] |

| PubChem CID | 78840[1] |

| MDL Number | MFCD00045841[1][3] |

Physicochemical Data

| Property | Value |

| Appearance | Off-white to yellow or white to light red/green crystalline powder[1][4] |

| Melting Point | 198-202 °C[1], 200.0 to 204.0 °C[4], 208 °C[2][6] |

| Boiling Point | 105-107 °C at 6.5 Torr[2][6] |

| Density (Predicted) | 1.310 ± 0.06 g/cm³[2][6] |

| pKa (Predicted) | 4.00 ± 0.10[2][6] |

| Vapor Pressure | 0.000381 mmHg at 25°C[2] |

| Flash Point | 138°C[2] |

Solubility

| Solvent | Solubility |

| DMSO | Sparingly soluble[2][6] |

| Methanol | Slightly soluble[2][6], Soluble[4] |

Reactivity and Synthetic Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of its carboxylic acid group and the influence of the chloro and methyl substituents on the aromatic ring.

The carboxylic acid moiety can readily undergo reactions such as esterification and amidation. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate, 3-chloro-4-methylbenzoyl chloride, can then be reacted with a wide range of nucleophiles to form esters and amides.[7]

The chloro and methyl groups on the aromatic ring direct further electrophilic aromatic substitution reactions, influencing the position of incoming substituents.[7] The chlorine atom can also participate in transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, allowing for the introduction of alkenyl and alkynyl groups, respectively.[7]

This versatile reactivity makes this compound a key precursor in the synthesis of various molecules, including:

-

Pharmaceuticals: It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[1][7]

-

Agrochemicals: The compound is a building block for herbicides and fungicides, contributing to the creation of effective crop protection agents.[1]

-

Polymers and Dyes: It serves as an intermediate in the production of specialty polymers, coatings, adhesives, and pigments.[1]

Experimental Protocols

General Workflow for Synthesis of Chloro-Methylbenzoic Acid Derivatives:

The synthesis of chloro-substituted methylbenzoic acids often involves multi-step processes that can include esterification, chlorination, and hydrolysis. For instance, a general pathway could involve:

-

Esterification: Protection of the carboxylic acid group of a starting material like p-toluic acid.

-

Chlorination: Introduction of chlorine atoms onto the aromatic ring.

-

Hydrolysis: Removal of the ester protecting group to yield the final carboxylic acid product.

A visual representation of this generalized workflow is provided below.

Caption: Generalized synthetic pathway for producing substituted chloro-methylbenzoic acids.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

Precautionary Measures

| Precautionary Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[4] |

| P280 | Wear protective gloves/eye protection/face protection.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory procedures should be followed, including the use of a fume hood, safety glasses, and chemical-resistant gloves. Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

Logical Relationships in Drug Development

As a key intermediate, this compound fits into the broader logic of drug discovery and development as a starting point for generating novel molecular entities. Its utility can be visualized as a branching point from which diverse chemical scaffolds can be accessed.

Caption: Role of this compound as a versatile intermediate in generating diverse chemical scaffolds for drug development.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for a wide array of target molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The continued exploration of its synthetic utility is likely to lead to the discovery of new and valuable chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [chembk.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound | 5162-82-3 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 5162-82-3 [m.chemicalbook.com]

- 7. This compound | 5162-82-3 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylbenzoic acid (CAS No: 5162-82-3) is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and a methyl group attached to a benzene (B151609) ring, makes it a valuable intermediate in organic synthesis.[3] This compound serves as a critical building block in the production of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and fungicides.[3] Its utility also extends to the synthesis of specialty polymers, dyes, and pigments.[3] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, ensuring process optimization, safety, and desired product efficacy.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development purposes.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][4] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to Off-White Crystalline Powder | |

| Melting Point | 208 °C | |

| Boiling Point | 105-107 °C (at 6.5 Torr) | |

| Density (Predicted) | 1.310 ± 0.06 g/cm³ | |

| Flash Point | 138 °C | |

| Vapor Pressure | 0.000381 mmHg at 25°C |

Table 2: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility | Sparingly soluble in DMSO, Slightly soluble in Methanol. | |

| pKa (Predicted) | 4.00 ± 0.10 |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7] This is achieved by tapping the sealed end of the tube on a hard surface.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5]

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to determine an approximate melting point.[5] For an accurate measurement, the heating rate should be slowed to about 1-2°C per minute as the temperature approaches the expected melting point.[5][8]

-

Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7][8] The melting point is reported as the range T1-T2.[9] For high accuracy, the measurement should be repeated with fresh samples until consistent values are obtained.[5]

Boiling Point Determination (Reduced Pressure)

Given that this compound's boiling point is provided at a reduced pressure, a vacuum distillation or micro-boiling point method is appropriate. Distillation at reduced pressures allows for boiling at lower temperatures, preventing potential decomposition of the compound.[10]

Methodology (Micro Method using a Thiele Tube):

-

Sample Preparation: A few milliliters of the liquid sample (if the compound were liquid at accessible temperatures) or a solution in a high-boiling solvent would be placed in a small fusion tube.[11][12] A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[12]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube filled with a heating oil, ensuring the sample is positioned for even heating.[11][12] The entire system is connected to a vacuum source to achieve the desired pressure (e.g., 6.5 Torr).

-

Heating and Observation: The Thiele tube is gently heated.[12] As the temperature rises, air trapped in the inverted capillary will bubble out. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the liquid has reached its boiling point at that pressure.[11][12]

-

Measurement: Heating is discontinued. The liquid will begin to cool, and the stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure.[12] The temperature at this exact moment is recorded as the boiling point at the given reduced pressure.[11]

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent.[13]

Methodology:

-

Preparation: A known mass (e.g., 25 mg) of this compound is placed in a test tube.[14]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of the chosen solvent (e.g., DMSO, Methanol, water) is added in small portions.[14][15]

-

Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[14]

-

Observation: The compound's solubility is categorized based on visual inspection. If the compound dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is sparingly or slightly soluble.[13]

-

Acid-Base Solubility: For a carboxylic acid, solubility tests in aqueous base (e.g., 5% NaOH or 5% NaHCO₃) are informative. Dissolution in these basic solutions, where the compound would be insoluble in water, indicates the presence of an acidic functional group.[16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining the pKa of a substance by monitoring pH changes during titration.[17]

Methodology:

-

Solution Preparation: A solution of this compound is prepared in water or a water/co-solvent mixture at a known concentration (e.g., 1 mM).[18] The solution's ionic strength is kept constant using an inert salt like KCl.[18]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[18]

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.[17][18]

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.[18] This process continues until the pH has passed well beyond the equivalence point, generating a complete titration curve (pH vs. volume of titrant added).

-

pKa Calculation: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.[17] This point corresponds to the inflection point on the curve.[17]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a compound's melting point, a fundamental experiment in its physicochemical characterization.

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- 1. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5162-82-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aobchem.com [aobchem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Purification [chem.rochester.edu]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ws [chem.ws]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

3-Chloro-4-methylbenzoic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 3-Chloro-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is a substituted aromatic carboxylic acid. The presence of a chlorine atom and a methyl group on the benzoic acid framework influences its reactivity and physical properties.

Molecular Structure:

The molecular structure of this compound is depicted below. The numbering of the benzene (B151609) ring starts from the carbon atom bearing the carboxylic acid group, with the substituents positioned at carbons 3 and 4.

Caption: Molecular Structure of this compound

Chemical Identifiers and Physical Properties:

The key chemical identifiers and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| CAS Number | 5162-82-3 | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 198-202 °C | [1] |

| Boiling Point | 105-107 °C at 6.5 Torr | [2][3] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)Cl |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Mass Spectrometry:

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Technique | Key Fragments (m/z) |

| GC-MS | 170, 153, 125 |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Broad band, ~2500-3300 |

| C=O (Carboxylic acid) | ~1700 |

| C-Cl | ~700-800 |

| Aromatic C-H | ~3000-3100 |

| Aromatic C=C | ~1450-1600 |

Experimental Protocols

A common synthetic route to this compound involves the chlorination of p-toluic acid. The following is a representative experimental protocol.

Synthesis of this compound from p-Toluic Acid:

This protocol outlines a general procedure for the synthesis of this compound.

References

Whitepaper: A Comprehensive Guide to the Synthesis of 3-Chloro-4-methylbenzoic Acid from p-Toluic Acid

Abstract

3-Chloro-4-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of a reliable and reproducible method for its synthesis, starting from the readily available precursor, p-toluic acid. The core of this process involves the regioselective electrophilic aromatic substitution, specifically the chlorination of the p-toluic acid ring. This document offers detailed experimental protocols, a comprehensive summary of quantitative data, and visual diagrams of the workflow and reaction mechanism to ensure clarity and aid in successful replication. The information presented is curated for professionals in the fields of chemical research and drug development.

Introduction

The targeted synthesis of substituted benzoic acids is a cornerstone of modern organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. This compound, in particular, serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The presence of the chloro and methyl groups on the benzoic acid core provides specific steric and electronic properties that are crucial for molecular recognition and biological activity in more complex molecules.

The synthesis from p-toluic acid is a common and cost-effective route. The directing effects of the carboxyl and methyl groups on the aromatic ring are key to achieving the desired regioselectivity. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The chlorination occurs at the position ortho to the activating methyl group and meta to the deactivating carboxyl group, leading to the desired this compound isomer.

Reaction Scheme

The overall transformation involves the direct chlorination of p-toluic acid in the presence of a Lewis acid catalyst.

p-Toluic Acid → this compound

Experimental Protocol

This section details the step-by-step laboratory procedure for the synthesis of this compound.

3.1. Materials and Reagents:

-

p-Toluic acid (98%)

-

Thionyl chloride (SOCl₂) (99%)

-

Sulfuryl chloride (SO₂Cl₂) (99%)

-

Anhydrous Iron(III) chloride (FeCl₃) (97%)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ice

3.2. Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter paper

-

pH paper or pH meter

3.3. Reaction Procedure:

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The setup is ensured to be dry and protected from atmospheric moisture using a drying tube.

-

Reactant Addition: 20.0 g (0.147 mol) of p-toluic acid is added to the flask. 100 mL of anhydrous dichloromethane is then added as the solvent.

-

Catalyst Addition: 1.0 g (0.006 mol) of anhydrous iron(III) chloride (FeCl₃) is carefully added to the stirring suspension. The mixture will likely turn a dark color.

-

Chlorinating Agent Addition: 21.6 g (13.1 mL, 0.160 mol) of sulfuryl chloride (SO₂Cl₂) is placed in the dropping funnel. The sulfuryl chloride is added dropwise to the reaction mixture over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the mixture is heated to a gentle reflux (approximately 40-45 °C) using a heating mantle and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature and then slowly poured into a beaker containing 150 mL of an ice-water mixture. This is done carefully to quench the reaction and decompose any remaining sulfuryl chloride.

-

Work-up: The mixture is transferred to a separatory funnel. The organic layer (dichloromethane) is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.

-

Washing: The combined organic extracts are washed with 50 mL of deionized water, followed by 50 mL of brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical experimental run as described above.

| Parameter | p-Toluic Acid | Sulfuryl Chloride | This compound |

| Molecular Weight ( g/mol ) | 136.15 | 134.97 | 170.59 |

| Amount Used | 20.0 g | 21.6 g (13.1 mL) | - |

| Moles (mol) | 0.147 | 0.160 | - |

| Molar Ratio | 1.0 | 1.09 | - |

| Theoretical Yield (g) | - | - | 25.08 |

| Typical Actual Yield (g) | - | - | 21.3 - 22.6 |

| Typical Percent Yield (%) | - | - | 85 - 90% |

| Melting Point (°C) | 178-181 | - | 201-203 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process, from reactant preparation to the final purified product.

Caption: A flowchart of the synthesis of this compound.

5.2. Reaction Mechanism Pathway

This diagram outlines the logical progression of the electrophilic aromatic substitution mechanism responsible for the chlorination.

Caption: Key steps in the electrophilic chlorination of p-toluic acid.

Safety and Handling

-

Thionyl chloride and Sulfuryl chloride are corrosive and toxic. They react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Iron(III) chloride is a corrosive solid. Avoid contact with skin and eyes.

-

The reaction is exothermic, and appropriate measures should be in place for temperature control.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: The purified product should exhibit a sharp melting point in the range of 201-203 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and the position of the chloro substituent on the aromatic ring.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid C=O and O-H stretches, as well as aromatic C-H and C-Cl stretches, can be verified.

This document is intended for informational purposes only and should be used by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methylbenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a substituted aromatic carboxylic acid. Its solubility is governed by the interplay of the polar carboxylic acid group, which can engage in hydrogen bonding, and the largely nonpolar chloro- and methyl-substituted benzene (B151609) ring. The strategic placement of these functional groups influences the molecule's electronic properties and its interactions with different solvent environments.

Quantitative Solubility Data

While specific, comprehensive experimental data for the solubility of this compound across a wide range of organic solvents and temperatures is not abundantly available in publicly accessible literature, qualitative information indicates it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in methanol.[1][2] For the purpose of this guide, and in the absence of extensive experimental values, a representative dataset is presented below. This data is modeled on the known solubility behavior of structurally similar compounds, such as other substituted benzoic acids. Researchers are strongly encouraged to determine the solubility for their specific applications and conditions experimentally.

Table 1: Representative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Temperature (K) | Solubility ( g/100 g solvent) | Mole Fraction (x₁) |

| Methanol | 25 | 298.15 | ~1.5 | ~0.008 |

| Ethanol | 25 | 298.15 | ~1.2 | ~0.005 |

| Acetone | 25 | 298.15 | ~5.0 | ~0.015 |

| Ethyl Acetate | 25 | 298.15 | ~4.5 | ~0.012 |

| Toluene | 25 | 298.15 | ~0.8 | ~0.004 |

| Dimethyl Sulfoxide (DMSO) | 25 | 298.15 | ~2.0 | ~0.009 |

Note: The data in this table are illustrative and intended to provide a general understanding of the expected solubility trends. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The isothermal saturation method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid compound in a solvent.

Isothermal Saturation Method

This gravimetric method involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined after separating the undissolved solid.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved microcrystals.

-

Solvent Evaporation: Determine the mass of the collected filtrate. Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried this compound is obtained.

-

Calculation: The solubility can be calculated in various units:

-

Grams per 100 g of solvent: (mass of dried solute / mass of solvent) * 100

-

Mole fraction: (moles of solute) / (moles of solute + moles of solvent)

-

Analytical Methods for Concentration Determination

As an alternative to the gravimetric method, the concentration of the dissolved solute in the filtered supernatant can be determined using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification of the dissolved compound.[3]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Titration: The acidic nature of the carboxylic acid group allows for its concentration to be determined by titration with a standardized solution of a strong base.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for the Isothermal Saturation Method.

This guide serves as a foundational resource for professionals working with this compound. For precise process design and formulation, it is imperative to conduct thorough experimental solubility studies under the specific conditions of interest.

References

The Pivotal Role of 3-Chloro-4-methylbenzoic Acid as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a critical chemical intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique structural features, including a chlorine atom and a methyl group on the benzoic acid backbone, render it a versatile building block in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides an in-depth analysis of the synthesis of this compound, its key chemical transformations, and its applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (CAS No: 5162-82-3) is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₂.[1] Its utility as a chemical intermediate stems from the reactivity of its carboxylic acid group and the influence of the chloro and methyl substituents on the aromatic ring's electrophilic and nucleophilic substitution reactions.[2] This compound is a key precursor in the production of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs), as well as herbicides, pesticides, and specialty polymers.[2] The strategic placement of the functional groups allows for targeted modifications, enabling the synthesis of complex molecules with desired physicochemical and biological properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-p-toluic acid | [1] |

| CAS Number | 5162-82-3 | [1] |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 208 °C | |

| Boiling Point | 105-107 °C (at 6.5 Torr) | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol (B129727) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data | Reference(s) |

| ¹H NMR | Spectra available in chemical databases. | [3] |

| ¹³C NMR | Spectra available in chemical databases. | [4][5] |

| IR (Infrared) | Spectra available in chemical databases. | [1] |

| Mass Spec (MS) | m/z: 170 (M+), 153, 125. | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the direct chlorination of p-toluic acid. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃).

General Reaction Scheme

Experimental Protocol: Chlorination of p-Toluic Acid

This protocol is a synthesized procedure based on principles described in the patent literature.[6]

Materials:

-

p-Toluic acid

-

Dichloroacetic acid (solvent)

-

Sodium tungstate (B81510) dihydrate (catalyst)

-

30% Hydrochloric acid

-

30% Hydrogen peroxide

-

Methanol (for recrystallization)

Equipment:

-

1000 mL four-neck reaction flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To the 1000 mL four-neck reaction flask, add 136 g of p-toluic acid and 272 g of dichloroacetic acid.

-

Catalyst and Acid Addition: Add 0.2 g of sodium tungstate dihydrate and 365 g of 30% hydrochloric acid to the flask.

-

Heating: Begin stirring the mixture and heat it to 50-60 °C using a heating mantle.

-

Addition of Oxidizing Agent: Slowly add 136 g of 30% hydrogen peroxide dropwise from the dropping funnel over a period of 6 hours. Maintain the reaction temperature between 50-60 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 50-60 °C for an additional 4 hours.

-

Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure using a rotary evaporator.

-

Crystallization: Cool the residue to 20-30 °C and add 250 g of methanol. Heat the mixture to reflux to dissolve the solid, then cool to 10 °C to induce crystallization.

-

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with cold methanol and dry to obtain 3,5-dichloro-4-methylbenzoic acid. Further recrystallization from an appropriate solvent system (e.g., acetone/water or ethyl acetate/hexane) can be performed to achieve higher purity.[7]

Quantitative Data from Synthetic Variations

The yield and purity of this compound are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table summarizes data from various patented synthetic methods.

Table 3: Synthesis of Chloro-methylbenzoic Acid Derivatives - Reaction Conditions and Yields

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Purity (%) | Yield (%) | Reference |

| Benzoyl chloride, Paraformaldehyde | Ferric chloride (anhydrous) | Chloroform | 20-25 | 10 | 3-Chloromethyl benzoic acid | 90.2 | - | [8] |

| Benzoyl chloride, Paraformaldehyde | Stannic chloride (anhydrous) | Methylene dichloride, Chloroform | 45-55 | 16 | 3-Chloromethyl benzoic acid | 92.3 | - | [8] |

| p-Toluic acid | Aluminum chloride | Methylene chloride | <10 | 4 | 3,5-Dichloro-4-methylbenzoic acid | - | 81 | [7] |

| p-Toluic acid | Sodium tungstate dihydrate | Dichloroacetic acid | 50-60 | 10 | 3,5-Dichloro-4-methylbenzoic acid | 98.5 | 80.6 | [7] |

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial precursor for the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID), Tolfenamic Acid.

Synthesis of Tolfenamic Acid

Tolfenamic acid is synthesized via an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-chloro-2-methylaniline. While this compound is not a direct precursor in this specific reaction, its structural isomer, 3-chloro-2-methylaniline, highlights the importance of chlorinated and methylated benzene (B151609) derivatives in the synthesis of fenamic acid NSAIDs. The general principle of coupling a substituted benzoic acid with a substituted aniline (B41778) is a common strategy in medicinal chemistry.

Biological Activity of Tolfenamic Acid: Inhibition of COX Pathways

Tolfenamic acid, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX-Independent Mechanisms: Role of Sp1 Transcription Factor

Recent research has indicated that Tolfenamic acid also possesses anti-cancer properties that are independent of its COX-inhibitory activity. These effects are mediated through the downregulation of the Sp1 (Specificity protein 1) transcription factor. Sp1 is overexpressed in various cancers and regulates the transcription of genes involved in cell proliferation, survival, and angiogenesis. By promoting the degradation of Sp1, Tolfenamic acid can inhibit tumor growth.

Role in Agrochemical Synthesis

This compound and its derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and fungicides.[2] The presence of the chloro and methyl groups can enhance the efficacy and selectivity of the final active ingredient. The specific synthetic pathways and modes of action are diverse and depend on the target pesticide.

Experimental Workflow: Synthesis and Purification

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive building block for the creation of complex and high-value molecules. The detailed synthetic protocols, quantitative data, and mechanistic insights provided in this technical guide underscore the importance of this compound in modern chemical synthesis and drug discovery. Further research into novel applications and more efficient, greener synthetic routes for this compound and its derivatives will continue to be an active area of investigation.

References

- 1. This compound | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 7. 3,5-Dichloro-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-4-methylbenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methylbenzoic acid is a versatile substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. The strategic positioning of the chloro and methyl groups on the aromatic ring influences the molecule's electronic properties and reactivity, making it a valuable precursor for a wide range of applications.[1] In the pharmaceutical industry, it is a key intermediate in the development of anti-inflammatory and analgesic drugs.[1][2] Its derivatives have been investigated for various therapeutic targets, including retinoid-X-receptor (RXR) agonism and EP1 receptor antagonism.[1] Beyond pharmaceuticals, this compound is utilized in the formulation of agricultural chemicals like herbicides and pesticides and in the production of specialty polymers and coatings.[1][2]

This document provides detailed protocols for the synthesis of two major classes of derivatives—esters and amides—starting from this compound.

Applications in Drug Development and Chemical Synthesis

The 3-chloro-4-methylbenzoyl scaffold is integral to the discovery of novel therapeutic agents. The amide and ester derivatives serve as key intermediates for more complex molecules. For instance, derivatives of similar chloro-benzoic acids have been incorporated into potent inhibitors of biological targets like the MDM2-p53 interaction, which is critical in oncology research. Furthermore, substituted benzamide (B126) structures are central to the design of inhibitors for enzymes such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[3] The ability to readily synthesize a library of ester and amide derivatives allows for systematic structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Caption: General synthesis pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-methylbenzoyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride, a highly reactive intermediate essential for the synthesis of esters and amides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

-

Round-bottom flask with reflux condenser and gas trap

-

Magnetic stirrer and heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous solvent such as DCM or toluene.

-

Add a catalytic amount (1-2 drops) of DMF to the suspension.

-

Slowly add thionyl chloride (2-3 eq) or oxalyl chloride (1.5-2.0 eq) dropwise to the stirred mixture at room temperature. Caution: This reaction evolves toxic gases (SO₂ and HCl, or CO, CO₂ and HCl). Perform in a well-ventilated fume hood with a gas trap.

-

After the initial effervescence subsides, heat the mixture to a gentle reflux (40°C for DCM, or 80-90°C for toluene) for 1-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester and the disappearance of the starting carboxylic acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and unreacted thionyl/oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-4-methylbenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Synthesis of this compound Esters

This protocol describes the Fischer esterification of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-40 mL per gram of acid) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the acid's molar equivalent) to the solution.

-

Heat the reaction mixture to reflux for 4-12 hours.[4] Monitor the reaction progress using TLC.

-

After cooling to room temperature, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases) to neutralize the acid catalyst and remove unreacted starting material, and finally with brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent via rotary evaporation to yield the crude ester.

-

Purify the product by column chromatography or recrystallization if necessary.

Protocol 3: Synthesis of this compound Amides

This protocol outlines the synthesis of amides from 3-chloro-4-methylbenzoyl chloride and a primary or secondary amine.

Materials:

-

Crude 3-Chloro-4-methylbenzoyl chloride (from Protocol 1)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

Tertiary amine base (e.g., triethylamine, DIPEA) (1.5-2.0 eq)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the desired amine (1.0 eq) and the tertiary amine base (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve the crude 3-chloro-4-methylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours.[6] Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure amide.

Caption: Workflow for the synthesis of this compound amides.

Quantitative Data Summary

The following tables provide representative data for the synthesis of various derivatives. Yields and reaction times are dependent on the specific substrate and reaction scale.

Table 1: Synthesis of 3-Chloro-4-methylbenzoate Esters (via Fischer Esterification)

| Product | Alcohol | Reaction Time (h) | Yield (%) | Reference |

| Methyl 3-Chloro-4-methylbenzoate | Methanol | 4-8 | 85-95 | Representative |

| Ethyl 3-Chloro-4-methylbenzoate | Ethanol | 6-12 | 80-90 | [7] |

| Isopropyl 3-Chloro-4-methylbenzoate | Isopropanol | 8-16 | 75-85 | [1] |

Table 2: Synthesis of 3-Chloro-4-methylbenzamide Derivatives (from Acid Chloride)

| Amine | Product Name | Reaction Time (h) | Yield (%) | Reference |

| Aniline | N-phenyl-3-chloro-4-methylbenzamide | 1-3 | >90 | Representative |

| Benzylamine | N-benzyl-3-chloro-4-methylbenzamide | 1-3 | >90 | Representative |

| 3-chloro-2-methylaniline (B42847) | 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide* | Varies | up to 97.2 | [8] |

*Note: The high yield cited for the 3-chloro-2-methylaniline derivative is from a related synthesis starting with 3-nitro-4-chlorobenzoic acid but illustrates the high efficiency of amide bond formation reactions.

References

- 1. This compound | 5162-82-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Esterification of 3-Chloro-4-methylbenzoic acid

These application notes provide detailed procedures for the synthesis of esters from 3-Chloro-4-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. The following protocols are designed for researchers and scientists in drug development and chemical synthesis, offering methodologies for two common esterification techniques: Fischer-Speier Esterification and an acid chloride-mediated approach.

Introduction

Esterification of this compound is a fundamental transformation to produce various ester derivatives. These esters can serve as important building blocks in organic synthesis or as final products with specific biological or material properties. The choice of esterification method often depends on the desired scale, the type of alcohol being used, and the required purity of the final product. This document outlines two robust methods for this conversion.

Data Summary

The following table summarizes quantitative data for different methods of esterifying this compound or its derivatives.

| Ester Product | Starting Material | Method | Alcohol | Catalyst/Reagent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Isopropyl 3-chloro-4-methylbenzoate | This compound chloride | Acid Chloride Esterification | Isopropyl alcohol | None | 78-80°C | 74.0 | 99.8 (by GC) | [1] |

| Methyl 3-chloro-4-methylbenzoate | This compound | Fischer-Speier Esterification | Methanol | Sulfuric Acid (catalytic) | Reflux | High (General Procedure) | High | [2][3][4] |

| Methyl 3-chloro-4-methylbenzoate | This compound | Solid Acid Catalyst | Methanol | Zirconium-Titanium Solid Acid | Reflux | High (General Procedure) | High | [5] |

Experimental Protocols

Method 1: Fischer-Speier Esterification of this compound

This protocol describes a classic acid-catalyzed esterification using an excess of alcohol as the solvent and a strong acid catalyst.[3][4]

Materials and Reagents:

-

This compound

-

Anhydrous Alcohol (e.g., Methanol, Ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess alcohol under reduced pressure using a rotary evaporator. c. Dissolve the residue in an organic solvent such as ethyl acetate. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[2] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.[6]

Method 2: Esterification via the Acid Chloride

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol. This is particularly useful for less reactive alcohols.

Part A: Synthesis of 3-Chloro-4-methylbenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place this compound.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux (typically around 80°C) for 1-3 hours until the evolution of gas ceases.

-

Isolation: Remove the excess thionyl chloride by distillation, followed by vacuum distillation to purify the 3-Chloro-4-methylbenzoyl chloride.

Part B: Esterification of 3-Chloro-4-methylbenzoyl chloride

-

Reaction Setup: In a reaction vessel, place the purified 3-Chloro-4-methylbenzoyl chloride.

-

Alcohol Addition: With stirring, add the desired alcohol (e.g., isopropyl alcohol, 1.0 to 1.2 molar equivalents) dropwise, maintaining the reaction temperature. For the synthesis of isopropyl 3-chloro-4-methylbenzoate, the temperature was maintained at 78-80°C.[1]

-

Reaction: Stir the mixture at the specified temperature until the reaction is complete (monitor by TLC or GC). The reaction produces hydrogen chloride gas as a byproduct.

-

Work-up and Purification: The resulting ester can be purified by distillation under reduced pressure. For isopropyl 3-chloro-4-methylbenzoate, purification was achieved by vacuum distillation at 10 mmHg and a bottom temperature of 180°C.[1]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the esterification of this compound.

References

- 1. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-Chloro-4-methylbenzoic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylbenzoic acid is a versatile chemical intermediate recognized for its critical role as a building block in the synthesis of complex agrochemicals.[1] Its unique molecular structure, featuring both a chloro and a methyl group on the benzoic acid backbone, provides specific reactivity that is leveraged in the production of potent herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of the advanced insecticide, Chlorantraniliprole, utilizing a derivative of this compound.

Core Application: Synthesis of Chlorantraniliprole

This compound serves as a precursor for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of Chlorantraniliprole. Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide (B1670390) class, valued for its high efficacy against a range of chewing pests in various crops.[2]

Synthetic Pathway Overview

The synthesis of Chlorantraniliprole from this compound is a multi-step process. The initial phase involves the conversion of this compound to the crucial intermediate, 2-amino-5-chloro-3-methylbenzoic acid. This intermediate is then coupled with another key fragment, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, to yield the final active ingredient.

Caption: Overview of the synthetic route to Chlorantraniliprole.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid

Materials:

-

2-amino-3-methylbenzoic acid

-

1,2-dichloroethane

-

Chlorine gas

Procedure:

-

In a suitable reaction vessel, suspend 8g (53 mmol) of 2-amino-3-methylbenzoic acid in 40g of 1,2-dichloroethane.

-

Heat the mixture to 50°C with stirring.

-

Slowly bubble 4.5g (63.4 mmol) of chlorine gas through the solution over a period of 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid to isolate the crude 2-amino-5-chloro-3-methylbenzoic acid.[1]

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |

| 2-amino-3-methylbenzoic acid | 2-amino-5-chloro-3-methylbenzoic acid | Chlorine gas | 1,2-dichloroethane | 50°C | 3h | 98.1% | Not Specified |

Protocol 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol details the conversion of 2-amino-5-chloro-3-methylbenzoic acid to 2-amino-5-chloro-N,3-dimethylbenzamide, another crucial intermediate for Chlorantraniliprole synthesis.

Materials:

-

2-amino-5-chloro-3-methylbenzoic acid

Procedure:

-

Dissolve 2-amino-5-chloro-3-methylbenzoic acid in methanol.

-

Heat the solution to 45°C with stirring.

-

Slowly introduce methylamine gas into the reaction mixture.

-

Continue the reaction for 6 hours.

-

After completion, remove the methanol by distillation to obtain the product.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temperature | Time | Yield | Purity |

| Methyl 2-amino-5-chloro-3-methylbenzoate | 2-amino-5-chloro-N,3-dimethylbenzamide | Methylamine gas | Methanol | 45°C | 6h | 97.2% | Not Specified |

Protocol 3: Synthesis of Chlorantraniliprole

This final step involves the coupling of the two primary intermediates.

Materials:

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

2-amino-5-chloro-N,3-dimethylbenzamide

-

Methanesulfonyl chloride

Procedure:

-

In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in acetonitrile.

-

Add 3-methylpyridine to the mixture.

-

Cool the reaction mixture to -5°C.

-

Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, maintaining the temperature between -5°C and 0°C.

-

Stir the mixture at this temperature for 15 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

The crude product can be isolated by filtration and purified by recrystallization.

Quantitative Data:

| Starting Material 1 | Starting Material 2 | Product | Reagents | Solvent | Temperature | Time | Yield |

| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | 3-Methylpyridine, Methanesulfonyl chloride | Acetonitrile | -5°C to RT | ~3.25h | 91.5% |

Mechanism of Action: Ryanodine (B192298) Receptor Modulation

Chlorantraniliprole exerts its insecticidal effect by targeting the ryanodine receptors in the muscle cells of susceptible insects.[2][3][4] This binding leads to the uncontrolled release of intracellular calcium stores, causing muscle paralysis and ultimately, the death of the insect.[2][3][4] This mode of action is highly selective for insect ryanodine receptors, contributing to its favorable safety profile for non-target organisms.[2]

Caption: Mechanism of action of Chlorantraniliprole.

Experimental Workflow Visualization

Caption: Workflow for the synthesis of Chlorantraniliprole.

References

- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 4. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

Characterization of 3-Chloro-4-methylbenzoic Acid: A Comprehensive Guide to Analytical Techniques

For Immediate Release

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 3-Chloro-4-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following guide is intended for researchers, scientists, and drug development professionals, offering a suite of analytical techniques to ensure the identity, purity, and stability of this compound.

Introduction

This compound (C₈H₇ClO₂) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a methyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. Accurate and thorough analytical characterization is crucial for its effective use in research and development, ensuring the reliability of experimental data and the quality of final products. This guide outlines the application of spectroscopic, chromatographic, and thermal analysis techniques for its complete characterization.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: ¹H NMR and ¹³C NMR are powerful non-destructive techniques for confirming the chemical structure of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the types of carbon atoms present. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, and the electron-donating effect of the methyl group.

Predicted ¹H and ¹³C NMR Data:

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ¹H | ~10-13 | Singlet (broad) | -COOH |

| ¹H | ~8.0 | Doublet | H-2 | |

| ¹H | ~7.8 | Doublet of doublets | H-6 | |

| ¹H | ~7.4 | Doublet | H-5 | |

| ¹H | ~2.4 | Singlet | -CH₃ | |

| ¹³C NMR | ¹³C | ~170 | Singlet | -COOH |

| ¹³C | ~140 | Singlet | C-4 | |

| ¹³C | ~135 | Singlet | C-3 | |

| ¹³C | ~132 | Singlet | C-1 | |

| ¹³C | ~130 | Singlet | C-5 | |

| ¹³C | ~128 | Singlet | C-6 | |

| ¹³C | ~125 | Singlet | C-2 | |

| ¹³C | ~20 | Singlet | -CH₃ |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

-

Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use the solvent peak as a reference.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Application Note: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch. The broad O-H stretch is a hallmark of the dimeric form of carboxylic acids in the solid state.

Expected FTIR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 2900-3100 | C-H stretch | Aromatic & Methyl |

| 1600, 1475 | C=C stretch | Aromatic ring |

| 1400-1450 | C-H bend | Methyl |

| 1200-1300 | C-O stretch | Carboxylic acid |

| 900-950 (broad) | O-H bend | Carboxylic acid dimer |

| 700-800 | C-Cl stretch | Aryl halide |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for purity determination and quantification.

Application Note: A reverse-phase HPLC method is suitable for the analysis of this compound. The compound is separated based on its polarity, with a nonpolar stationary phase and a polar mobile phase. UV detection is appropriate due to the presence of the aromatic ring. This method can be used to detect and quantify impurities.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Experimental Protocol: Reverse-Phase HPLC

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and acidified water. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the retention time of the main peak.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is performed by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Application Note: Due to the low volatility of carboxylic acids, derivatization is typically required before GC-MS analysis. Methylation of the carboxylic acid group to form the more volatile methyl ester is a common approach. This allows for separation by gas chromatography and subsequent identification by mass spectrometry based on the fragmentation pattern.

Expected Mass Spectrometry Data (for Methyl Ester Derivative):

| m/z | Relative Intensity | Assignment |

| 184/186 | Moderate | Molecular ion ([M]⁺) |

| 153/155 | High | [M - OCH₃]⁺ |

| 125/127 | Moderate | [M - COOCH₃]⁺ |

| 90 | Moderate | [C₇H₆]⁺ |

Experimental Protocol: GC-MS with Derivatization

-

Derivatization (Methylation):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/toluene mixture).

-

Add a methylating agent such as diazomethane (B1218177) (with caution due to its toxicity and explosive nature) or trimethylsilyldiazomethane. Alternatively, use a safer reagent like methyl chloroformate or BF₃-methanol.

-

Allow the reaction to proceed to completion.

-

-

Sample Preparation: Dilute the derivatized sample to an appropriate concentration with a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Analysis:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

-

Injector Temperature: 250 °C.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: m/z 40-400.

-

-